Omaveloxolone

Catalog No.
S548916
CAS No.
1474034-05-3
M.F
C33H44F2N2O3
M. Wt
554.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omaveloxolone

CAS Number

1474034-05-3

Product Name

Omaveloxolone

IUPAC Name

N-[(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide

Molecular Formula

C33H44F2N2O3

Molecular Weight

554.7 g/mol

InChI

InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)/t20-,22-,24-,29-,30+,31+,33-/m0/s1

InChI Key

RJCWBNBKOKFWNY-IDPLTSGASA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C

Solubility

Practically insoluble

Synonyms

RTA408; RTA408; RTA-408. Omaveloxolone

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)NC(=O)C(C)(F)F

Description

The exact mass of the compound Omaveloxolone is 554.332 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Omaveloxolone exerts its effects by binding to Kelch-like ECH associated protein 1 (Keap1) []. This binding disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of the transcription factor Nrf2 []. Nrf2 plays a crucial role in regulating the expression of genes involved in antioxidant defense and mitochondrial function []. By increasing Nrf2 levels, omaveloxolone is believed to enhance the cell's ability to combat oxidative stress and improve mitochondrial bioenergetics [].

Preclinical Studies

In vitro studies using fibroblasts from both mouse models of Friedreich's ataxia (FRDA) and human FRDA patients have shown that omaveloxolone can restore mitochondrial function []. This suggests a potential therapeutic benefit for FRDA, a progressive neurodegenerative disorder caused by mitochondrial dysfunction.

Omaveloxolone, also known as RTA-408, is a synthetic triterpenoid compound that exhibits significant antioxidant and anti-inflammatory properties. It is primarily developed for the treatment of Friedreich's ataxia, a rare genetic disorder that affects the nervous system and the heart. The compound operates by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, which plays a crucial role in cellular defense against oxidative stress. Additionally, omaveloxolone inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, further enhancing its therapeutic potential by reducing inflammation .

Chemical Structure and Properties

Omaveloxolone has a molecular formula of C₃₃H₄₄F₂N₂O₃ and a molar mass of approximately 554.723 g/mol. Its structure includes several functional groups that contribute to its biological activity, including a difluoromethyl moiety and a triterpenoid backbone derived from oleanolic acid .

The precise mechanism by which omaveloxolone exerts its beneficial effects in FA is still under investigation. However, it is believed to work by increasing the activity of frataxin, a protein essential for mitochondrial iron homeostasis [, ]. Mutations in the frataxin gene are the underlying cause of FA, and omaveloxolone may help mitigate the cellular damage caused by frataxin deficiency [].

Involving omaveloxolone are linked to its mechanism of action, particularly its interaction with the Nrf2 and NF-κB pathways. Upon administration, omaveloxolone undergoes metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP3A, with contributions from CYP2C8 and CYP2J2. These metabolic processes enhance its bioavailability and therapeutic efficacy .

Key Reactions:

  • Activation of Nrf2: Omaveloxolone binds to the Keap1 protein, leading to the stabilization and activation of Nrf2. This action promotes the transcription of various antioxidant genes.
  • Inhibition of NF-κB: By inhibiting this pathway, omaveloxolone reduces the expression of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory effects .

Omaveloxolone exhibits multiple biological activities that are beneficial in treating conditions characterized by oxidative stress and inflammation:

  • Antioxidant Activity: By activating Nrf2, omaveloxolone enhances the expression of genes involved in antioxidant defense mechanisms, thereby reducing oxidative damage in cells .
  • Anti-inflammatory Effects: The inhibition of NF-κB leads to decreased production of inflammatory cytokines, which is crucial for managing conditions like Friedreich's ataxia .
  • Mitochondrial Biogenesis: Omaveloxolone has been shown to improve mitochondrial function and increase mitochondrial biogenesis, which is particularly relevant in diseases involving mitochondrial dysfunction .

The synthesis of omaveloxolone involves several steps starting from oleanolic acid or its derivatives. The process typically includes:

  • Modification of Oleanolic Acid: Chemical modifications are performed to introduce functional groups that enhance the compound's activity.
  • Formation of Key Intermediates: Intermediate compounds are synthesized through various reactions such as oxidation, reduction, and acylation.
  • Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification processes such as chromatography to ensure high purity levels suitable for clinical use .

Omaveloxolone is primarily indicated for:

  • Friedreich's Ataxia: Approved by the US Food and Drug Administration in February 2023 for this condition.
  • Mitochondrial Disorders: Under investigation for potential benefits in other mitochondrial dysfunctions.
  • Cancer Therapy: Explored for its anticancer properties due to its ability to modulate oxidative stress and inflammation .

Interaction studies have demonstrated that omaveloxolone can influence various metabolic pathways through its effects on Nrf2 and NF-κB signaling. Notably:

  • Drug Interactions: Omaveloxolone may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring during co-administration.
  • Biomarker Modulation: It has been shown to affect levels of liver enzymes such as alanine transaminase and aspartate aminotransferase without causing liver injury, indicating a complex interaction with hepatic metabolism .

Several compounds share structural or functional similarities with omaveloxolone, particularly in their roles as Nrf2 activators or anti-inflammatory agents:

Compound NameStructure TypePrimary UseUnique Features
Bardoxolone MethylSynthetic TriterpenoidCancer therapyPreviously studied for chronic kidney disease; similar mechanism but different applications
Oleanolic AcidNatural TriterpenoidAnti-inflammatoryNaturally occurring; less potent than synthetic derivatives
SulforaphaneNatural IsothiocyanateCancer preventionFound in cruciferous vegetables; strong Nrf2 activator but less targeted than omaveloxolone
CurcuminNatural PolyphenolAnti-inflammatoryKnown for broad anti-inflammatory effects; less specific than omaveloxolone

Omaveloxolone stands out due to its specific targeting of mitochondrial dysfunction and its dual mechanism involving both Nrf2 activation and NF-κB inhibition, making it a promising candidate in treating diseases associated with oxidative stress .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

554.33199959 g/mol

Monoisotopic Mass

554.33199959 g/mol

Heavy Atom Count

40

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G69Z98951Q

Drug Indication

Omaveloxolone is indicated for the treatment of Friedreich's ataxia in adults and adolescents aged 16 years and older.
Treatment of Friedreich's ataxia

Mechanism of Action

The mechanism of action of omaveloxolone has not been fully elucidated; however, its therapeutic effect in patients with Friedreich's ataxia may be linked to its ability to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. Nrf2 is a transcription factor that mitigates oxidative stress. In normal conditions, Nrf2 levels are regulated by Kelch-like ECH-associated protein 1 (KEAP1), which binds to Nrf2, prevents Nrf2 translocation to the nucleus, and degrades it by ubiquitination. In the presence of oxidative stress, the ubiquitination system is disrupted. Nrf2 accumulates and translocates to the nucleus, where it promotes the expression of genes against oxidative stress. In patients with Friedreich's ataxia, the Nrf2 signaling pathway is dysfunctional. In Friedreich's ataxia models, Nrf2 has a lower activity; therefore, Nrf2 activators such as omaveloxolone represent a therapeutic opportunity. A study has shown that omaveloxolone binds to KEAP1, inhibiting its interaction with Nrf2 and promoting the translocation of Nrf2 to the nucleus. Aside from activating Nrf2, omaveloxolone also inhibits the NF-κB signalling pathway, promoting antioxidative, anti-inflammatory, and antiapoptotic mechanisms.

Absorption Distribution and Excretion

Between 50 mg (0.33 times the recommended dosage) and 150 mg, the AUC of omaveloxolone increased in a dose-dependent and dose-proportional manner. However, at the same dose range, the Cmax increased in a less than dose-proportional manner in healthy fasted subjects. The median time to achieve peak plasma concentration was 7 to 14 hours. Compared to fasted conditions, the AUC0-inf and Cmax of omaveloxolone were 350% and 15% higher with a high-fat meal (800 to 1000 calories, with 150, 250, and 500 to 600 calories coming from protein, carbohydrate, and fat, respectively).
Omaveloxolone is mainly excreted in feces. In healthy subjects given a single oral dose of radiolabeled omaveloxolone (150 mg), about 92% and 0.1% of the dose were recovered in feces and urine, respectively. Approximately 91% of the omaveloxolone found in feces was recovered within 96 hours after administration.
Omaveloxolone has an apparent volume of distribution of 7361 L.
Omaveloxolone has an apparent plasma clearance of 109 L/hr.

Metabolism Metabolites

Omaveloxolone is mainly metabolized by CYP3A, although CYP2C8 and CYP2J2 play also a minor role.

Wikipedia

Omaveloxolone
�-Octalactone

Biological Half Life

Omaveloxolone has a terminal half-life of 57 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Alexeev V, Lash E, Aguillard A, Corsini L, Bitterman A, Ward K, Dicker AP, Linnenbach A, Rodeck U. Radiation protection of the gastrointestinal tract and growth inhibition of prostate cancer xenografts by a single compound. Mol Cancer  Ther. 2014 Dec;13(12):2968-77. doi: 10.1158/1535-7163.MCT-14-0354. Epub 2014 Nov  14. PubMed PMID: 25398830; PubMed Central PMCID: PMC4258451.

Explore Compound Types